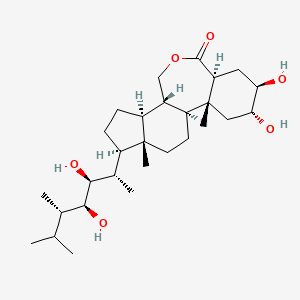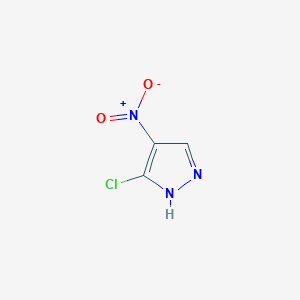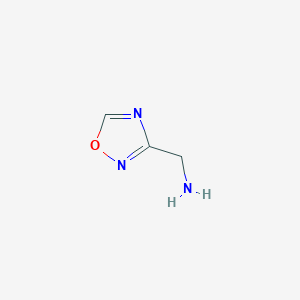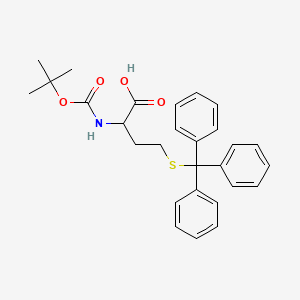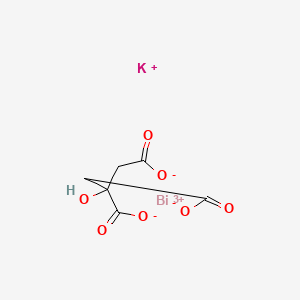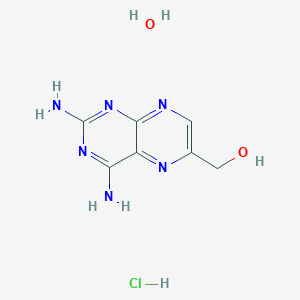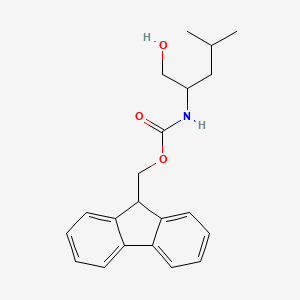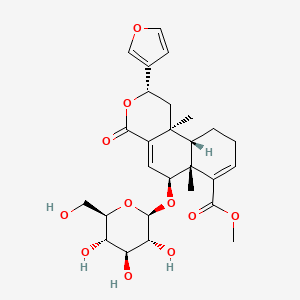
Borapetoside F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Borapetoside F is a natural product found in Tinospora crispa and Tinospora cordifolia with data available.
Scientific Research Applications
Hyperglycemia and Hyperlipidemia Treatment
Borapetoside F, extracted from Tinospora crispa, has shown significant therapeutic effects in improving hyperglycemia and hyperlipidemia. This is particularly relevant in the context of high-fat-diet-induced type 2 diabetes in mice. This compound treatment results in marked improvements in insulin resistance, hepatic steatosis, and overall lipid metabolism. It operates by suppressing the expression of sterol regulatory element binding proteins (SREBPs) and their downstream target genes related to lipid synthesis in the liver and adipose tissue, demonstrating its potential as a therapy for diet-induced type 2 diabetes and related metabolic syndromes (Xu et al., 2017).
Hypoglycemic Action
Research on borapetoside A, a related compound, has shown that it possesses significant hypoglycemic effects. This effect is mediated through both insulin-dependent and insulin-independent pathways, suggesting a broad mechanism of action. Borapetoside A is known to increase glucose utilization in peripheral tissues and reduce hepatic gluconeogenesis. It activates the insulin signaling pathway, contributing to the lowering of plasma glucose levels (Ruan et al., 2013).
α-Glucosidase and α-Amylase Inhibition
Borapetoside C, another related compound, has been identified as a potent α-glucosidase inhibitor. This property is critical in managing postprandial hyperglycemia in diabetic patients. The inhibition of α-glucosidase and α-amylase by borapetoside C and its relationship to compound activity in Tinospora crispa extracts has been established (Hamid et al., 2015).
Hepatotoxicity Evaluation
In studies evaluating the hepatotoxic potential of Tinospora crispa and isolated borapetosides, including this compound, no conclusive hepatotoxicity was observed under experimental conditions. This suggests the safety of these compounds in liver-related aspects, which is a critical consideration in drug development (Parveen et al., 2020).
properties
Molecular Formula |
C27H34O11 |
|---|---|
Molecular Weight |
534.6 g/mol |
IUPAC Name |
methyl (2S,6S,6aR,10aS,10bS)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,6,9,10,10a-hexahydrobenzo[f]isochromene-7-carboxylate |
InChI |
InChI=1S/C27H34O11/c1-26-10-16(13-7-8-35-12-13)36-24(33)15(26)9-19(27(2)14(23(32)34-3)5-4-6-18(26)27)38-25-22(31)21(30)20(29)17(11-28)37-25/h5,7-9,12,16-22,25,28-31H,4,6,10-11H2,1-3H3/t16-,17+,18-,19-,20+,21-,22+,25-,26+,27-/m0/s1 |
InChI Key |
UQBSOXXWYBLSSJ-XVSQQVGKSA-N |
Isomeric SMILES |
C[C@@]12C[C@H](OC(=O)C1=C[C@@H]([C@@]3([C@H]2CCC=C3C(=O)OC)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=COC=C5 |
SMILES |
CC12CC(OC(=O)C1=CC(C3(C2CCC=C3C(=O)OC)C)OC4C(C(C(C(O4)CO)O)O)O)C5=COC=C5 |
Canonical SMILES |
CC12CC(OC(=O)C1=CC(C3(C2CCC=C3C(=O)OC)C)OC4C(C(C(C(O4)CO)O)O)O)C5=COC=C5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




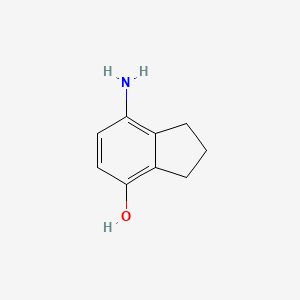

![[(1S,2S)-2-[(1R,2S,3S,7R,10S,13R,15S,16S,17R,18R)-2,15-dihydroxy-9,9,18-trimethyl-5,14-dioxo-4,8,21-trioxahexacyclo[13.5.1.01,13.03,7.03,10.016,18]henicosan-17-yl]-1-[(2S)-4-methyl-5-oxooxolan-2-yl]propyl] acetate](/img/structure/B1632335.png)

